molecular formula C12H20N4O2 B5422403 N-[3-(1H-imidazol-1-yl)propyl]-2-(3-morpholinyl)acetamide dihydrochloride

N-[3-(1H-imidazol-1-yl)propyl]-2-(3-morpholinyl)acetamide dihydrochloride

Cat. No. B5422403
M. Wt: 252.31 g/mol
InChI Key: YSHXLDOYZMGRSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1H-imidazol-1-yl)propyl]-2-(3-morpholinyl)acetamide dihydrochloride, commonly known as ACPD, is a chemical compound that has been widely used in scientific research. ACPD is a potent agonist of both metabotropic glutamate receptors (mGluRs) and GABA(B) receptors, which play important roles in synaptic transmission and plasticity.

Mechanism of Action

ACPD acts as an agonist of both N-[3-(1H-imidazol-1-yl)propyl]-2-(3-morpholinyl)acetamide dihydrochloride and GABA(B) receptors. The activation of this compound leads to the inhibition of adenylate cyclase and the activation of phospholipase C, resulting in the release of intracellular calcium and the modulation of ion channels. The activation of GABA(B) receptors leads to the inhibition of adenylate cyclase and the activation of potassium channels, resulting in the hyperpolarization of the cell membrane.
Biochemical and Physiological Effects
ACPD has been shown to modulate the release of neurotransmitters such as glutamate and GABA, and to affect the activity of ion channels and second messenger systems. ACPD has been found to have both excitatory and inhibitory effects on synaptic transmission, depending on the type of receptor and the location of the synapse. ACPD has also been shown to affect the activity of astrocytes and microglia, which play important roles in neuroinflammation and neuroprotection.

Advantages and Limitations for Lab Experiments

ACPD has several advantages for lab experiments. It is a potent and selective agonist of both N-[3-(1H-imidazol-1-yl)propyl]-2-(3-morpholinyl)acetamide dihydrochloride and GABA(B) receptors, which allows for the study of specific receptor subtypes. ACPD is also stable and easy to use, which makes it a popular tool for studying synaptic transmission and plasticity. However, ACPD has some limitations for lab experiments. It has a short half-life and can rapidly desensitize receptors, which can make it difficult to study long-term effects. ACPD can also have off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for the study of ACPD. One direction is to study the effects of ACPD on different types of synapses and neuronal circuits, to better understand its role in synaptic transmission and plasticity. Another direction is to study the effects of ACPD on neuroinflammation and neuroprotection, to explore its potential therapeutic applications for neurodegenerative diseases. Finally, the development of new ACPD analogs and derivatives could lead to the discovery of more potent and selective compounds for studying N-[3-(1H-imidazol-1-yl)propyl]-2-(3-morpholinyl)acetamide dihydrochloride and GABA(B) receptors.

Synthesis Methods

ACPD can be synthesized by using a simple three-step process. The first step involves the reaction of imidazole with 3-chloropropylamine to form N-(1H-imidazol-1-yl)propylamine. The second step involves the reaction of N-(1H-imidazol-1-yl)propylamine with 3-morpholinylacetyl chloride to form N-[3-(1H-imidazol-1-yl)propyl]-2-(3-morpholinyl)acetamide. The final step involves the reaction of N-[3-(1H-imidazol-1-yl)propyl]-2-(3-morpholinyl)acetamide with hydrochloric acid to form ACPD dihydrochloride.

Scientific Research Applications

ACPD has been widely used in scientific research to study the role of N-[3-(1H-imidazol-1-yl)propyl]-2-(3-morpholinyl)acetamide dihydrochloride and GABA(B) receptors in synaptic transmission and plasticity. ACPD has been shown to modulate the release of neurotransmitters such as glutamate and GABA, and to affect the activity of ion channels and second messenger systems. ACPD has also been used to study the mechanisms of epilepsy, stroke, and neurodegenerative diseases.

properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-2-morpholin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2/c17-12(8-11-9-18-7-4-14-11)15-2-1-5-16-6-3-13-10-16/h3,6,10-11,14H,1-2,4-5,7-9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHXLDOYZMGRSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)CC(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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